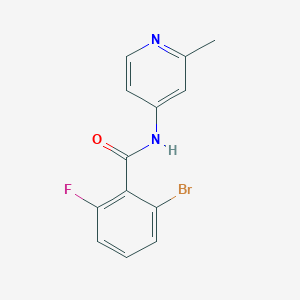
2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and a pyridine ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 2-bromo-6-fluorobenzamide with 2-methylpyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and promote the reaction.
Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
2-Bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tubercular agents.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridine-containing compounds.
作用機序
The mechanism of action of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
2-Bromo-6-fluoropyridine: A related compound with similar structural features but lacking the benzamide moiety.
2-Bromo-4-fluoropyridine: Another similar compound with a different substitution pattern on the pyridine ring.
2-Bromo-6-chloropyridine: A compound with a chlorine atom instead of a fluorine atom.
Uniqueness
2-Bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide is unique due to the combination of its bromine, fluorine, and pyridine moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c1-8-7-9(5-6-16-8)17-13(18)12-10(14)3-2-4-11(12)15/h2-7H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUZMDQUVKDZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
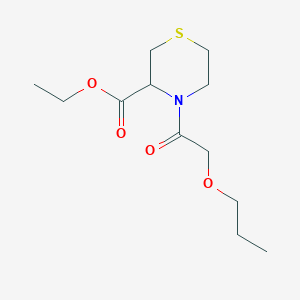
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)
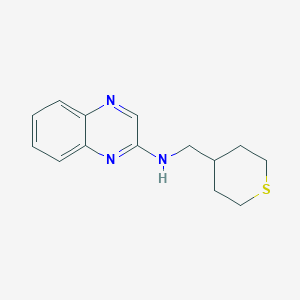
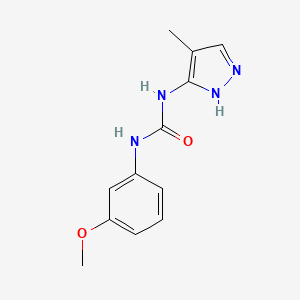
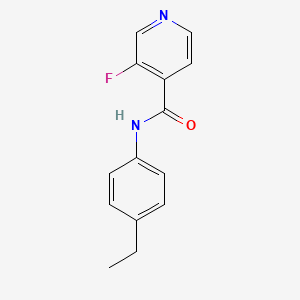
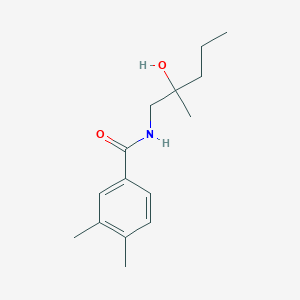
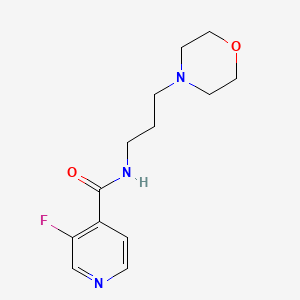
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643516.png)
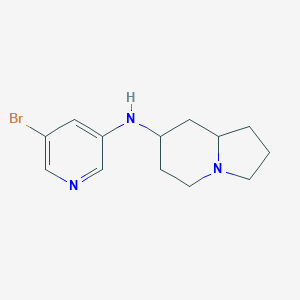
![Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate](/img/structure/B6643538.png)
![5-ethyl-4-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6643551.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine](/img/structure/B6643554.png)
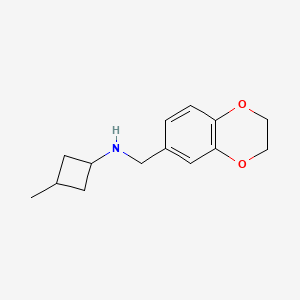
![N-tert-butyl-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]propanamide](/img/structure/B6643573.png)
